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molecular formula C11H13N3O2S B8403432 4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol

4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol

Cat. No. B8403432
M. Wt: 251.31 g/mol
InChI Key: JNTLOHAEYDCUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005526B2

Procedure details

To a solution of 28.46 g (0.182 mol) 1,3-dimethyl-pyrimidine-2,4,6-trione and 1.81 g (1.57 mmol) tetrakis-(triphenylphosphine)-palladium in 600 ml dichloromethane was added dropwise a solution of 17.70 g (60.75 mmol) 1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole and stirring was continued for 6 hours at 45° C. It was allowed to cool down over night. The reaction mixture was extracted with three portions of sodium bicarbonate solution, then the aqueous phase was adjusted to pH 1 and extracted three times with ethyl acetate. The organic extract was dried and evaporated to yield 12.6 g (83%) 4-(2[1,2,3] triazol-1-yl-ethanesulfinylmethyl)-phenol as white solid.
Quantity
28.46 g
Type
reactant
Reaction Step One
Name
1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1C(=O)CC(=O)N(C)C1=O.C([O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][S:23]([CH2:25][CH2:26][N:27]2[CH:31]=[CH:30][N:29]=[N:28]2)=[O:24])=[CH:18][CH:17]=1)C=C>ClCCl.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:27]1([CH2:26][CH2:25][S:23]([CH2:22][C:19]2[CH:18]=[CH:17][C:16]([OH:15])=[CH:21][CH:20]=2)=[O:24])[CH:31]=[CH:30][N:29]=[N:28]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
28.46 g
Type
reactant
Smiles
CN1C(N(C(CC1=O)=O)C)=O
Name
1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole
Quantity
17.7 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)CS(=O)CCN1N=NC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.81 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down over night
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with three portions of sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(N=NC=C1)CCS(=O)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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